6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid
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Overview
Description
6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid is a complex organic compound belonging to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyrazine core, which is a bicyclic heterocycle, fused with a phenyl group and an aminohexanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyrazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions . The phenyl group is introduced via electrophilic aromatic substitution reactions, while the aminohexanoic acid moiety is attached through amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted aminohexanoic acid derivatives.
Scientific Research Applications
6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid involves its interaction with specific molecular targets. It is known to modulate protein kinase activity, particularly serum and glucocorticoid-regulated kinase 1 (SGK1). This modulation affects various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridines
- Pyrazolo[3,4-b][1,8]naphthyridines
- Quinolinyl-pyrazoles
Uniqueness
6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid is unique due to its specific structural features, such as the combination of a pyrazolo[3,4-b]pyrazine core with a phenyl group and an aminohexanoic acid moiety.
Properties
CAS No. |
87594-75-0 |
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Molecular Formula |
C17H19N5O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-[(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)amino]hexanoic acid |
InChI |
InChI=1S/C17H19N5O2/c23-16(24)9-5-2-6-10-18-15-12-19-17-14(21-15)11-20-22(17)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,18,21)(H,23,24) |
InChI Key |
RDKAABQJOHQGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NCCCCCC(=O)O |
Origin of Product |
United States |
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